Product packaging for 2-Amino-6-hydroxy-8-mercaptopurine(Cat. No.:CAS No. 6324-72-7)

2-Amino-6-hydroxy-8-mercaptopurine

Cat. No.: B014735
CAS No.: 6324-72-7
M. Wt: 183.19 g/mol
InChI Key: JHEKNTQSGTVPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a purine-based compound of significant interest in biochemical and cancer research, primarily for its role as a preferential inhibitor of xanthine oxidase (XOD) . Its core research value lies in its unique ability to selectively inhibit the XOD-mediated metabolism of the anticancer prodrug 6-mercaptopurine (6MP) while largely sparing the enzymatic conversion of natural substrates like xanthine to uric acid . This preferential action addresses a key limitation of conventional XOD inhibitors like allopurinol, which non-specifically block both pathways and can lead to the accumulation of natural purines and associated biochemical complications . By selectively preserving 6MP bioavailability in research models, AHMP serves as a valuable tool for investigating combination cancer chemotherapy regimens and optimizing purine analog efficacy . Preliminary toxicological studies in mice have suggested that the compound was well-tolerated in the tested doses, supporting its use in experimental settings . Researchers utilize this high-purity compound to advance studies in enzymology, drug metabolism, and novel therapeutic strategies for leukemia and other malignancies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5OS B014735 2-Amino-6-hydroxy-8-mercaptopurine CAS No. 6324-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKNTQSGTVPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=S)N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212631
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-72-7, 28128-40-7
Record name 8-Mercaptoguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6324-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6324-72-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursors

Established Synthetic Routes to 2-Amino-6-hydroxy-8-mercaptopurine

The most common and well-documented methods for synthesizing this compound involve the modification of a pre-existing purine (B94841) ring system.

Guanine (B1146940), a naturally occurring purine base, serves as a primary and cost-effective starting material for the synthesis of this compound. google.com The process involves the direct thiation of guanine. google.com This transformation is typically achieved by heating guanine with a thiating agent in a suitable solvent. google.com One common approach involves refluxing guanine with phosphorus pentasulfide in pyridine (B92270). google.com The reaction mixture is then processed to isolate the desired product. google.com An alternative method utilizes quinoline (B57606) as the solvent, with the reaction proceeding at elevated temperatures. google.com

In some variations, acetylated guanine derivatives, such as 2,9-diacetyl guanine or 2-acetyl guanine, are used as starting materials. google.com These precursors can be reacted with phosphorus pentasulfide in pyridine, sometimes with the addition of a catalyst like pyridine hydrochloride, to yield the target compound. google.com The use of these acetylated forms can offer advantages in terms of reaction conditions and yield. google.com

Phosphorus pentasulfide (P₄S₁₀) is a key reagent in the synthesis of this compound, acting as a powerful thiating agent. google.comgpatindia.com It facilitates the conversion of the hydroxyl group at the 6-position and a hydrogen atom at the 8-position of the purine ring to a mercapto group. The reaction is typically carried out by heating the purine precursor with phosphorus pentasulfide in a high-boiling point basic solvent such as pyridine or quinoline. google.comgoogle.com

The general reaction scheme involves the refluxing of guanine with an excess of phosphorus pentasulfide. google.com The reaction time can vary from a few hours to several hours, depending on the specific conditions and solvent used. google.comgoogle.com After the reaction is complete, the solvent is removed, and the residue is treated with water. google.com The product is then typically purified by precipitation and washing. google.com

PrecursorThiating AgentSolventConditionsReference
GuaninePhosphorus PentasulfidePyridineReflux for 6 hours google.com
GuaninePhosphorus PentasulfideQuinoline~120°C for 45 min, then 175°C for 30 min google.com
2,9-diacetyl guaninePhosphorus PentasulfidePyridine110°C for 4 hours (with pyridine hydrochloride) google.com
2-anilino-6-hydroxypurinePhosphorus PentasulfidePyridineReflux for 5 hours google.com
Uric AcidPhosphorus PentasulfidePyridine- acs.org

Advanced Synthesis Strategies for Purine Derivatives

The field of medicinal chemistry is constantly evolving, leading to the development of more sophisticated and efficient methods for synthesizing purine derivatives. These advanced strategies often focus on improving regioselectivity, yield, and the diversity of accessible compounds. daneshyari.com

One major approach involves the functionalization of a pre-formed purine ring at various positions (C2, C6, C8, and N9). daneshyari.com This allows for the introduction of a wide range of substituents. Metal-mediated coupling reactions, such as Suzuki and copper-mediated N-arylations, have become powerful tools for creating C-C and C-N bonds at specific positions on the purine scaffold. researchgate.net

Another strategy builds the purine ring system from substituted pyrimidine (B1678525) or imidazole (B134444) precursors. daneshyari.com This approach offers better control over the substitution pattern at positions N1, N3, N7, and N9. daneshyari.com For instance, trisubstituted purin-8-one derivatives can be synthesized from 5-bromouracil. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable technique for accelerating the synthesis of purine analogues, often leading to significantly reduced reaction times compared to conventional heating methods. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, reaction time, and the ratio of reactants.

In the synthesis from guanine using phosphorus pentasulfide, pyridine is a commonly used solvent due to its ability to dissolve the reactants and its high boiling point. google.com However, other high-boiling basic solvents like quinoline can also be employed. google.com The reaction temperature is typically at the reflux temperature of the solvent to ensure the reaction proceeds at a reasonable rate. google.com

The use of a catalyst, such as pyridine hydrochloride, in the reaction of acetylated guanine with phosphorus pentasulfide has been shown to be beneficial. google.com This catalytic approach can lead to milder reaction conditions and a significant reduction in the amount of phosphorus pentasulfide required, with reported yields reaching over 75%. google.com

Purification of the final product is also a critical step in obtaining a high-purity compound. This often involves steps such as precipitation by adjusting the pH, extraction with ammonium (B1175870) hydroxide, and washing with various solvents. google.com

Below is a table summarizing the yields obtained in different synthetic approaches.

PrecursorMethodYieldReference
GuaninePhosphorus pentasulfide in quinoline450 mg from 1 g of guanine google.com
2-acetyl guanine / 2,9-diacetyl guanineCatalytic mercaptoization with phosphorus pentasulfide in pyridine>75% google.com

Biochemical and Molecular Mechanisms of Action

Interference with Nucleic Acid Metabolism Pathways

As a purine (B94841) analogue, 2-Amino-6-hydroxy-8-mercaptopurine disrupts the normal synthesis of nucleic acids, a mechanism central to its biochemical profile. ontosight.aidrugbank.com

This compound is recognized for its role as an antimetabolite in the complex process of nucleic acid synthesis. ontosight.ai Antimetabolites are compounds that mimic the structure of essential metabolites and, by doing so, interfere with metabolic pathways. The parent compound, 6-mercaptopurine (B1684380) (6-MP), is a well-documented antimetabolite antineoplastic agent that interferes with nucleic acid synthesis by inhibiting purine metabolism. drugbank.com This interference disrupts the production of purine-containing nucleotides, adenine (B156593) and guanine (B1146940), which are essential for DNA synthesis. wikipedia.org The antimetabolite properties of these compounds are of significant interest in therapeutic development, particularly in oncology. ontosight.ai By participating in these pathways, the compound can inhibit the de novo synthesis of purine ribonucleotides. drugbank.com

The molecular structure of this compound is analogous to the endogenous purine bases guanine and hypoxanthine (B114508). ontosight.aidrugbank.com This structural similarity allows it to compete with these natural purines for the active sites of enzymes involved in nucleic acid biosynthesis. drugbank.comwikipedia.org For instance, its parent compound, 6-mercaptopurine, competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.comwikipedia.org This competition leads to the formation of altered nucleotides, such as thioinosinic acid (TIMP) from 6-mercaptopurine, which can then be incorporated into DNA and RNA, ultimately disrupting their function and leading to cell death. drugbank.com The structural likeness to guanine specifically suggests potential applications in the study of genetic processes. ontosight.ai

Role in Enzyme Regulation and Inhibition

A primary mechanism of action for this compound is its targeted inhibition of specific enzymes, most notably xanthine (B1682287) oxidase.

This compound (AHMP) is a characterized inhibitor of xanthine oxidase (XOD), an enzyme crucial for purine catabolism. nih.govnih.gov XOD is responsible for the metabolic clearance of the anticancer drug 6-mercaptopurine (6MP) into its inactive metabolite, 6-thiouric acid. nih.govresearchgate.net By inhibiting XOD, compounds like AHMP can prevent this degradation, potentially increasing the bioavailability and therapeutic efficacy of 6MP. The inhibitory mechanism of AHMP on XOD-catalyzed reactions has been studied in detail. For the oxidation of xanthine, AHMP acts as a competitive inhibitor, likely because both molecules possess a hydroxyl group at the 6th position and thus compete for the enzyme's active site. nih.gov In contrast, when 6-mercaptopurine is the substrate, AHMP exhibits a mixed inhibition mechanism. nih.gov This indicates that AHMP can bind to both the free enzyme and the enzyme-substrate complex, highlighting a more complex interaction. nih.gov

A key feature of this compound is its preferential inhibition of xanthine oxidase, demonstrating greater potency against the metabolism of 6-mercaptopurine compared to the metabolism of xanthine. nih.govnih.gov This selectivity is critical because non-selective inhibitors, like allopurinol (B61711), block the metabolism of both 6MP and natural purines like hypoxanthine and xanthine. nih.govnih.gov The accumulation of these natural purines can lead to complications such as xanthine nephropathy. nih.gov

Research has quantified this preferential inhibition through kinetic studies. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for AHMP is significantly lower when 6MP is the substrate (0.54 ± 0.01 μM) compared to when xanthine is the substrate (17.71 ± 0.29 μM). nih.govnih.gov Similarly, the inhibition constant (Ki), which represents the binding affinity of the inhibitor, is much lower for the 6MP reaction (0.96 ± 0.01 μM) than for the xanthine reaction (5.78 ± 0.48 μM). nih.govnih.gov These findings confirm that the inhibitor binds much more efficiently to the enzyme when 6MP is the substrate. nih.gov This preferential action allows for the selective slowing of 6MP clearance without significantly disrupting the natural purine metabolism pathway. nih.gov

Inhibition of Xanthine Oxidase by this compound (AHMP)

This table presents the kinetic parameters for the inhibition of xanthine oxidase (XOD) by AHMP, comparing its effect on the substrates xanthine and 6-mercaptopurine (6MP). The data highlights the preferential inhibition towards 6MP metabolism.

ParameterSubstrate: XanthineSubstrate: 6-Mercaptopurine (6MP)Reference
IC50 Value17.71 ± 0.29 μM0.54 ± 0.01 μM nih.govnih.gov
Ki Value5.78 ± 0.48 μM0.96 ± 0.01 μM nih.govnih.gov
Inhibition TypeCompetitiveMixed nih.gov

Potential Modulatory Effects on Cellular Processes

Beyond its direct effects on nucleic acid synthesis and enzyme inhibition, this compound may influence other cellular activities. Research indicates it may function as an antimicrobial agent by binding to bacterial ribosomes, thereby inhibiting protein synthesis through the prevention of transcription and replication. cymitquimica.com

Furthermore, studies on its parent compound, 6-mercaptopurine, offer insights into other potential cellular effects. 6-mercaptopurine has been shown to profoundly impact cellular energetic metabolism. nih.gov It can interfere with the de novo biosynthesis of ATP and GTP. nih.gov In leukemic T cells, 6-MP exposure leads to a rapid reduction in intracellular ATP concentration, which in turn activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov This activation leads to the downstream inhibition of mTOR and reduced expression of oncogenes like Myc and hypoxia-inducible factor 1α (HIF-1α), resulting in decreased glucose and glutamine fluxes. nih.gov These findings suggest that purine analogues like this compound could have broad modulatory effects on metabolic checkpoints and cellular energy homeostasis. nih.gov

Enzymatic Interactions and Kinetics

Quantitative Characterization of Enzyme Inhibition

The inhibitory effect of 2-Amino-6-hydroxy-8-mercaptopurine on xanthine (B1682287) oxidase has been quantified using several key kinetic parameters. These studies typically involve measuring the rate of product formation (uric acid from xanthine or 6-thiouric acid from 6-mercaptopurine) in the presence and absence of the inhibitor. nih.gov

Determination of Half-Maximal Inhibitory Concentration (IC50) Values for Xanthine Oxidase

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For this compound, the IC50 values demonstrate its preferential inhibition of xanthine oxidase depending on the substrate being metabolized. nih.gov

When xanthine is the substrate, the IC50 value for AHMP is 17.71 ± 0.29 µM. In contrast, when 6-mercaptopurine (B1684380) (6MP) is the substrate, the IC50 value is significantly lower at 0.54 ± 0.01 µM. nih.govnih.gov This substantial difference highlights that AHMP is a much more potent inhibitor of the metabolic breakdown of 6MP compared to its effect on the natural purine (B94841) pathway of xanthine. For comparison, the commonly used xanthine oxidase inhibitor, allopurinol (B61711), shows nearly equal potency against both reactions, with IC50 values of 2.36 ± 0.03 µM for xanthine and 1.92 ± 0.03 µM for 6MP. nih.gov

Table 1: IC50 Values for Xanthine Oxidase Inhibitors

Inhibitor Substrate IC50 (µM)
This compound (AHMP) Xanthine 17.71 ± 0.29 nih.govnih.gov
This compound (AHMP) 6-Mercaptopurine (6MP) 0.54 ± 0.01 nih.govnih.gov
Allopurinol Xanthine 2.36 ± 0.03 nih.gov
Allopurinol 6-Mercaptopurine (6MP) 1.92 ± 0.03 nih.gov
2-Amino-6-purinethiol (APT) Xanthine 16.38 ± 0.21 nih.govnih.gov

Evaluation of Inhibition Constants (Ki)

The inhibition constant (Ki) is a more precise measure of an inhibitor's binding affinity to an enzyme. A lower Ki value indicates stronger binding. Kinetic analyses have determined the Ki values for AHMP with xanthine oxidase for both xanthine and 6MP as substrates. nih.gov

The Ki value for AHMP when xanthine is the substrate is 5.78 ± 0.48 µM. nih.govnih.gov When 6MP is the substrate, the Ki value drops to 0.96 ± 0.01 µM. nih.govnih.gov This confirms the findings from the IC50 data, indicating that AHMP binds with significantly higher affinity to the enzyme-substrate complex when 6MP is being processed, as compared to xanthine. nih.govnih.gov

Analysis of Michaelis-Menten Kinetic Parameters (Km, kcat)

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the substrate's binding affinity to the enzyme. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For xanthine oxidase, the Km for xanthine is 2.65 ± 0.02 µM, while the Km for 6MP is 6.01 ± 0.03 µM. nih.govnih.gov This suggests that the enzyme has a higher affinity for its natural substrate, xanthine, than for 6MP. The combination of a lower Km for xanthine and a lower Ki for AHMP in the presence of 6MP underscores the preferential nature of the inhibition. nih.gov

Table 2: Kinetic Parameters for Xanthine Oxidase and its Inhibitors

Parameter Substrate Value Inhibitor
Km Xanthine 2.65 ± 0.02 µM nih.govnih.gov -
Km 6-Mercaptopurine (6MP) 6.01 ± 0.03 µM nih.govnih.gov -
Ki Xanthine 5.78 ± 0.48 µM nih.govnih.gov This compound (AHMP)
Ki 6-Mercaptopurine (6MP) 0.96 ± 0.01 µM nih.govnih.gov This compound (AHMP)
Ki Xanthine 6.61 ± 0.28 µM nih.govnih.gov 2-Amino-6-purinethiol (APT)

Substrate Binding Dynamics in Enzyme Active Sites

The active site of xanthine oxidase contains a molybdopterin cofactor that is crucial for catalysis. ebi.ac.ukmdpi.com The binding of substrates and inhibitors like this compound involves interactions with key amino acid residues and the molybdenum center. The mechanism typically begins with a nucleophilic attack from a hydroxyl group activated by a nearby amino acid, such as Glu1261, on the substrate's carbon atom. ebi.ac.uk A subsequent hydride transfer to the molybdenum cofactor reduces it from Mo(VI) to Mo(IV), leading to product formation. ebi.ac.uknih.gov

The preferential inhibition by AHMP suggests a difference in how it interacts with the enzyme's active site when either xanthine or 6MP is bound. The higher binding affinity when 6MP is the substrate implies that the conformation of the enzyme-6MP complex is more favorable for AHMP binding. nih.govnih.gov This could be due to subtle changes in the active site geometry induced by 6MP, which may expose or create a more complementary binding pocket for AHMP. For instance, the larger sulfur atom at the C6 position of 6MP compared to the oxygen in xanthine can alter the substrate's orientation within the active site, potentially influencing inhibitor binding. researchgate.net

Bi-substrate Simulative Experiments with Xanthine Oxidase

To mimic a more physiologically relevant scenario where both natural purines and a drug substrate are present, bi-substrate simulative experiments have been conducted. nih.gov In these experiments, xanthine oxidase is presented with both xanthine and 6MP simultaneously, in the presence of an inhibitor like AHMP. nih.govresearchgate.net

The results of these experiments show that in the presence of AHMP, the conversion of xanthine to uric acid is favored over the conversion of 6MP to 6TUA. nih.gov This demonstrates that a carefully selected concentration of AHMP can effectively and preferentially inhibit the metabolism of 6MP while leaving the physiological pathway of xanthine metabolism relatively unaffected. nih.gov This finding is crucial for its potential application in combination chemotherapy, as it could prevent the rapid degradation of 6MP without causing the accumulation of xanthine that can occur with non-specific inhibitors like allopurinol. nih.govnih.gov

Comparative Enzymatic Inhibition Profiles

The inhibitory profile of this compound becomes clearer when compared to other xanthine oxidase inhibitors.

Allopurinol : This is a widely used purine analog inhibitor. wikipedia.orgpatsnap.com As shown in the IC50 data, allopurinol inhibits the metabolism of both xanthine and 6MP with similar high potency. nih.gov This lack of specificity can lead to side effects like xanthine nephropathy due to the buildup of xanthine. nih.gov In contrast, AHMP is markedly preferential for the 6MP metabolic pathway. nih.gov

2-Amino-6-purinethiol (APT) : This compound was studied alongside AHMP and also shows preferential inhibition, though to a lesser extent. nih.gov Its IC50 for 6MP metabolism (2.57 ± 0.08 µM) is lower than for xanthine metabolism (16.38 ± 0.21 µM), but its potency against 6MP metabolism is weaker than that of AHMP (0.54 ± 0.01 µM). nih.govnih.gov

Febuxostat (B1672324) : A non-purine selective inhibitor of xanthine oxidase, febuxostat is known for its high potency. patsnap.comresearchgate.net It binds tightly to a channel leading to the enzyme's active site, inhibiting it effectively. researchgate.net While direct comparative studies with AHMP under identical conditions are not available in the provided sources, febuxostat represents a different class of inhibitors that achieve high potency through a non-purine structure. patsnap.comresearchgate.net

Cellular and Molecular Investigations

In Vitro Models for Studying Biochemical Effects

The biochemical and cellular effects of purine (B94841) analogs like 2-Amino-6-hydroxy-8-mercaptopurine are often investigated using established in vitro models. These models allow for controlled studies of the compound's mechanisms of action. For instance, studies on related purine analogs have utilized cell lines such as RAW 264.7 macrophages and HIG-82 rabbit synoviocytes. inabj.orginabj.org These cell lines are instrumental in evaluating the anti-inflammatory potential of such compounds. inabj.orginabj.org For enzymatic studies, purified enzymes, such as xanthine (B1682287) oxidase (XOD) from bovine milk or recombinant human sources, are employed to characterize the inhibitory effects of these molecules directly. nih.govnih.gov

Effects on Purine Metabolism Pathways within Cellular Systems

As a purine analog, this compound is structurally similar to endogenous purine bases like guanine (B1146940) and hypoxanthine (B114508). nih.govwikipedia.org This similarity allows it to interfere with purine metabolism. A primary pathway affected is the catabolism of purines, which is mediated by the enzyme xanthine oxidase. mdpi.commdpi.com

The anticancer drug 6-mercaptopurine (B1684380) (6-MP) is metabolized and cleared by xanthine oxidase, which converts it to 6-thiouric acid. nih.govnih.gov This metabolic clearance reduces the amount of active drug available. Inhibitors of xanthine oxidase can block this process. This compound has been identified as a preferential inhibitor of xanthine oxidase. It demonstrates a more potent inhibition of 6-MP metabolism compared to its effect on the metabolism of xanthine to uric acid. nih.govnih.gov This selective action suggests that the compound could allow the natural breakdown of xanthine to continue while specifically preventing the breakdown of 6-MP. nih.gov The ultimate effect of such interference in purine metabolism is the disruption of DNA and RNA synthesis, which can halt the proliferation of rapidly dividing cells. wikipedia.org

Interactions with Intracellular Enzymes and Molecular Targets

The primary intracellular enzyme target for this compound that has been characterized is xanthine oxidase (XOD). nih.govnih.gov XOD is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. mdpi.com

Research has focused on the compound's role as a preferential inhibitor of XOD. It has been shown to inhibit the XOD-mediated metabolism of the anticancer drug 6-mercaptopurine (6-MP) more effectively than it inhibits the metabolism of the natural substrate, xanthine. nih.govnih.gov This preferential inhibition is significant because non-selective inhibitors like allopurinol (B61711) block the breakdown of both 6-MP and xanthine, which can lead to complications from the accumulation of xanthine. nih.gov

Kinetic studies have quantified this inhibitory action. The half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) are key parameters. The IC₅₀ value for this compound (AHMP) against XOD is significantly lower when 6-MP is the substrate compared to when xanthine is the substrate, indicating a more potent inhibition of 6-MP breakdown. nih.govnih.gov Similarly, the Ki value, which represents the binding affinity of the inhibitor to the enzyme, is also lower for the inhibition of 6-MP metabolism. nih.govnih.gov These findings suggest that the inhibitor binds more efficiently to the enzyme when 6-MP is the substrate. nih.gov

Table 1: Kinetic Parameters of Xanthine Oxidase Inhibition by this compound (AHMP) nih.govnih.gov
SubstrateParameterValue (μM)
6-Mercaptopurine (6-MP)IC₅₀0.54 ± 0.01
Ki0.96 ± 0.01
XanthineIC₅₀17.71 ± 0.29
Ki5.78 ± 0.48

Modulation of Cellular Signaling Pathways

While direct studies on the modulation of signaling pathways by this compound are limited, research on closely related purine analogs provides insight into potential mechanisms. The related drug 6-mercaptopurine (6-MP) has been shown to impact key metabolic and signaling pathways. Evidence indicates that 6-MP can inhibit the phosphatidylinositol 3-kinase (PI3K) / mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov This pathway is crucial for regulating cell growth, proliferation, and metabolic reprogramming in both normal and cancerous cells. nih.gov Furthermore, 6-MP may regulate the activity of the orphan nuclear receptor NR4A family, which are important transcriptional regulators of glucose and lipid metabolism. nih.gov

Studies on another analog, 6-hydroxy-2-mercaptopurine (6H2MP), have demonstrated effects on inflammatory signaling in vitro. In phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced HIG-82 synovial fibroblast cells, 6H2MP was found to suppress the release of nitric oxide (NO), Prostaglandin E2 (PGE2), and several inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). inabj.orginabj.org The inhibition of these inflammatory mediators suggests that compounds of this class can interfere with signaling cascades that drive inflammatory responses. inabj.org

Table 2: Effects of a Related Compound (6-hydroxy-2-mercaptopurine) on the Release of Inflammatory Mediators in PMA-Induced HIG-82 Cells inabj.orginabj.org
Inflammatory MediatorEffect
Nitric Oxide (NO)Suppressed
Prostaglandin E2 (PGE2)Suppressed
Tumor Necrosis Factor-alpha (TNF-α)Suppressed
Interleukin-1β (IL-1β)Suppressed
Interleukin-6 (IL-6)Suppressed

Preclinical Efficacy and Safety Studies

In Vivo Evaluation of Compound Activity in Disease Models (focused on biochemical impact)

The primary biochemical activity of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) evaluated in preclinical settings is its role as an inhibitor of xanthine (B1682287) oxidase (XOD). nih.gov Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism and is responsible for the metabolic clearance of the anticancer drug 6-mercaptopurine (B1684380) (6MP). nih.govnih.gov The enzyme hydroxylates 6MP to form 6-thiouric acid (6TUA), an inactive metabolite that is then excreted, which reduces the effective concentration of 6MP available for its therapeutic action. nih.gov

In disease models, particularly in the context of cancer therapy with 6MP, the biochemical impact of AHMP is significant. By inhibiting XOD, AHMP prevents the degradation of 6MP, thereby aiming to increase its bioavailability and therapeutic efficacy. nih.gov This is particularly relevant because non-selective XOD inhibitors, like allopurinol (B61711), are often co-administered with 6MP to achieve this effect. nih.gov However, allopurinol also blocks the metabolism of natural purines like hypoxanthine (B114508) and xanthine. nih.gov In scenarios such as cancer treatment where cell turnover is high, the accumulation of these purines can lead to biochemical complications, including xanthine nephropathy. nih.gov AHMP has been characterized as a preferential XOD inhibitor that can selectively block the transformation of 6MP while having a lesser effect on xanthine metabolism, thus offering a potential advantage. nih.gov

Assessment of Compound Specificity and Selectivity in Biological Systems

The specificity and selectivity of this compound have been characterized through kinetic studies evaluating its inhibitory effect on xanthine oxidase (XOD) with different substrates, namely 6-mercaptopurine (6MP) and xanthine. nih.gov The research demonstrates that AHMP is a preferential inhibitor, showing significantly greater potency in inhibiting the XOD-mediated metabolism of 6MP compared to its effect on the metabolism of xanthine. nih.gov

This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) for both substrates. The IC50 value for AHMP was found to be over 30 times lower when 6MP was the substrate compared to xanthine, indicating a much stronger inhibitory action towards the pathway that degrades the drug. nih.gov Similarly, the Ki value, which reflects the binding affinity of the inhibitor to the enzyme, was nearly six times lower when 6MP was the substrate. nih.gov These findings underscore the compound's selective action, suggesting it can preferentially spare the therapeutic agent from metabolic degradation while leaving the natural purine metabolism pathway less affected. nih.gov

Table 1: Inhibitory Potency of this compound (AHMP) on Xanthine Oxidase (XOD) Data sourced from kinetic analysis studies. nih.gov

ParameterSubstrate: XanthineSubstrate: 6-Mercaptopurine (6MP)
IC50 Value (µM) 17.71 ± 0.290.54 ± 0.01
Ki Value (µM) 5.78 ± 0.480.96 ± 0.01

Combination Research with Existing Therapeutic Agents (e.g., 6-mercaptopurine)

Research into this compound (AHMP) has centered on its potential use in combination with the established anticancer and immunosuppressive drug, 6-mercaptopurine (6MP). nih.govwikipedia.orgpatsnap.com The rationale for this combination therapy is to enhance the therapeutic efficacy of 6MP by overcoming a key mechanism of its metabolic clearance. nih.gov The enzyme xanthine oxidase (XOD) rapidly metabolizes 6MP into the inactive compound 6-thiouric acid, thereby reducing the bioavailability of 6MP. nih.govnih.gov

Co-administration of an XOD inhibitor with 6MP is a known strategy to increase the drug's blood levels. nih.gov The standard agent used for this purpose is allopurinol. nih.gov However, allopurinol is a non-selective inhibitor, meaning it also blocks the breakdown of other XOD substrates like xanthine and hypoxanthine. nih.gov This can lead to the accumulation of these substances and cause adverse biochemical effects. nih.gov

Preclinical studies propose AHMP as a superior partner for combination therapy with 6MP. nih.gov Due to its selective inhibition of XOD-mediated 6MP degradation over xanthine degradation, AHMP could potentially increase the active concentration of 6MP without the risk of complications like xanthine nephropathy that can arise with non-selective inhibitors. nih.gov This targeted approach aims to optimize the pharmacokinetics of 6MP, potentially allowing for improved treatment outcomes in conditions like acute lymphocytic leukemia and inflammatory bowel disease, where 6MP is a cornerstone of therapy. nih.govwikipedia.org

Toxicological Insights from Preclinical Models (e.g., non-toxicological profiles in tested doses)

Specific in-vivo toxicological studies on this compound (AHMP) are not extensively detailed in the provided search context. However, significant toxicological insight is derived from its proposed mechanism of action, which suggests a favorable safety profile compared to existing alternatives like allopurinol. nih.gov

The key toxicological concern with the combination of 6-mercaptopurine (6MP) and a non-selective xanthine oxidase (XOD) inhibitor such as allopurinol is the risk of xanthine nephropathy. nih.gov This condition results from the accumulation and deposition of xanthine crystals in the kidneys, which occurs because allopurinol inhibits the breakdown of both 6MP and endogenous purines like xanthine. nih.gov

Preclinical characterization of AHMP indicates that it is a preferential XOD inhibitor. nih.gov It selectively inhibits the metabolic breakdown of 6MP while having a significantly lower impact on the metabolism of xanthine. nih.gov This selective action provides a strong rationale for a non-toxicological or safer profile in the context of combination therapy. By design, AHMP would circumvent the mechanism that leads to xanthine accumulation, thereby mitigating the risk of xanthine nephropathy, a notable adverse effect associated with the established combination therapy. nih.gov

Structural Biology and Computational Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking and binding affinity studies are fundamental in predicting the interaction between a ligand, such as 2-Amino-6-hydroxy-8-mercaptopurine, and its target enzyme. The affinity of this compound for xanthine (B1682287) oxidase has been quantified through inhibition constants (Ki) and IC₅₀ values, which measure the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Research has characterized this compound as a potent inhibitor of xanthine oxidase. Current time information in Chicago, IL, US.nih.gov Its inhibitory activity is particularly noteworthy because it shows preference for the metabolism of the anticancer drug 6-mercaptopurine (B1684380) (6MP) over the natural substrate, xanthine. Current time information in Chicago, IL, US.nih.gov This preferential inhibition is a key finding from binding affinity predictions and experimental validations. Current time information in Chicago, IL, US.

The IC₅₀ value for this compound's inhibition of xanthine oxidase is significantly lower when 6-mercaptopurine is the substrate compared to when xanthine is the substrate. Current time information in Chicago, IL, US.nih.gov Specifically, the IC₅₀ value was determined to be 0.54 ± 0.01 μM with 6MP as the substrate, whereas it was 17.71 ± 0.29 μM with xanthine as the substrate. Current time information in Chicago, IL, US.nih.gov This demonstrates a much higher affinity and inhibitory potency towards the 6MP metabolic reaction.

Similarly, the inhibition constant (Ki) further supports this preferential binding. The Ki value for the inhibition of xanthine oxidase by this compound was 0.96 ± 0.01 μM when 6MP was the substrate, and 5.78 ± 0.48 μM when xanthine was the substrate. Current time information in Chicago, IL, US.nih.gov These values indicate that the inhibitor binds more tightly to the enzyme when it is processing 6-mercaptopurine. Current time information in Chicago, IL, US.

Table 1: Binding Affinity of this compound on Xanthine Oxidase

Substrate IC₅₀ (μM) Kᵢ (μM)
6-Mercaptopurine 0.54 ± 0.01 0.96 ± 0.01
Xanthine 17.71 ± 0.29 5.78 ± 0.48

Data sourced from a 2007 study published in BMC Biochemistry. Current time information in Chicago, IL, US.nih.gov

Ligand-Enzyme Complex Structural Analysis

The analysis of the this compound-xanthine oxidase complex reveals a competitive mode of inhibition. Current time information in Chicago, IL, US. Kinetic studies show that the efficiency of inhibitor binding to xanthine oxidase is substantially greater when 6-mercaptopurine is the substrate compared to xanthine. Current time information in Chicago, IL, US.nih.gov This suggests that the conformation of the enzyme's active site, when bound to 6MP, is more favorable for the binding of this compound.

The goal of using an inhibitor like this compound is to act as a preferential inhibitor. Current time information in Chicago, IL, US. It is designed to selectively block the metabolic degradation of 6-mercaptopurine to 6-thiouric acid by xanthine oxidase, thereby increasing the bioavailability and therapeutic efficacy of the anticancer drug. Current time information in Chicago, IL, US.nih.gov At the same time, it is intended to leave the normal metabolism of xanthine to uric acid relatively unaffected to avoid complications like xanthine nephropathy, which can occur with non-specific inhibitors like allopurinol (B61711). Current time information in Chicago, IL, US.nih.gov

The structural basis for this preference lies in the specific interactions within the enzyme's active site. While detailed crystallographic data for the this compound-XOD complex is not widely available, the kinetic data strongly implies that the inhibitor exploits subtle differences in the enzyme's conformation when bound to different substrates. Current time information in Chicago, IL, US.

Conformational Dynamics of this compound and Enzyme Interactions

Detailed studies on the conformational dynamics, such as those derived from molecular dynamics (MD) simulations, for the interaction between this compound and xanthine oxidase are not extensively documented in the available scientific literature. Such studies would provide atomic-level insight into the flexibility of the ligand and the enzyme's active site, the stability of the binding, and the pathway of inhibition over time. While MD simulations have been employed for related compounds like 6-mercaptopurine with other enzymes, specific dynamic analyses for the this compound-XOD complex remain an area for future research.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) investigations are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR can be elucidated by comparing its structure and inhibitory activity against xanthine oxidase with structurally related purine (B94841) analogues, such as 2-amino-6-purinethiol (APT) and the substrate 6-mercaptopurine (6MP). Current time information in Chicago, IL, US.nih.gov

The key structural features of this compound are the purine core with an amino group at position 2, a hydroxyl group at position 6, and a mercapto (thiol) group at position 8. Current time information in Chicago, IL, US.

A comparative study characterized the inhibitory effects of both this compound (AHMP) and 2-amino-6-purinethiol (APT) on xanthine oxidase. Current time information in Chicago, IL, US.nih.gov

This compound (AHMP): Possesses -NH₂, -OH, and -SH groups at positions 2, 6, and 8, respectively. It shows strong preferential inhibition of 6MP oxidation. Current time information in Chicago, IL, US.nih.gov

2-amino-6-purinethiol (APT): This compound is structurally similar but lacks the hydroxyl group at position 6 and has the thiol group at this position instead of position 8. Its IC₅₀ values for inhibiting xanthine and 6MP oxidation are 16.38 ± 0.21 μM and 2.57 ± 0.08 μM, respectively. Current time information in Chicago, IL, US.nih.gov

6-mercaptopurine (6MP): This is a substrate for xanthine oxidase and features a thiol group at position 6. Current time information in Chicago, IL, US.nih.gov

The comparison reveals that the presence and position of the functional groups are critical for the inhibitory profile. The 8-mercapto group in conjunction with the 6-hydroxy group in this compound appears to be key for its high-affinity and preferential inhibition of 6MP metabolism over xanthine metabolism. Current time information in Chicago, IL, US.nih.gov While APT is also a preferential inhibitor, its potency for inhibiting 6MP oxidation (IC₅₀ of 2.57 μM) is less than that of AHMP (IC₅₀ of 0.54 μM), highlighting the specific contribution of the 8-mercapto and 6-hydroxy arrangement to the observed activity. Current time information in Chicago, IL, US.nih.gov

Table 2: Structure-Activity Relationship of Purine Analogues as Xanthine Oxidase Inhibitors

Compound Key Structural Features IC₅₀ (vs. Xanthine) (μM) IC₅₀ (vs. 6MP) (μM)
This compound (AHMP) 2-amino, 6-hydroxy, 8-mercapto 17.71 ± 0.29 0.54 ± 0.01
2-amino-6-purinethiol (APT) 2-amino, 6-mercapto 16.38 ± 0.21 2.57 ± 0.08

Data sourced from a 2007 study published in BMC Biochemistry. Current time information in Chicago, IL, US.nih.gov

Derivatives and Analogues Research

Synthesis and Evaluation of 2-Amino-6-hydroxy-8-mercaptopurine Derivatives

The synthesis of derivatives of this compound often leverages established methods in purine (B94841) chemistry, modifying the core structure to explore new biological functions. A common strategy involves the derivatization of the mercapto group at the C-8 position. For instance, S-nucleosides of 8-mercaptopurine have been synthesized and evaluated for their biological activities. nih.gov

In a broader context, the synthesis of novel purine analogues often starts from substituted pyrimidine (B1678525) precursors. nih.gov For example, a multi-step synthesis can begin with 4,6-dichloro-5-nitropyrimidine, which is then subjected to reduction to form 5-amino-4,6-dichloropyrimidine. nih.gov Subsequent reactions, such as nucleophilic aromatic substitution with amines and cyclization with aldehydes, can lead to the formation of a diverse range of 6,8,9-trisubstituted purine analogues. nih.gov While not all of these directly start from this compound, the synthetic principles are applicable for creating a library of derivatives for evaluation.

The evaluation of these synthesized derivatives typically involves in vitro biological assays. For instance, the cytotoxic activity of novel purine analogues has been assessed against various human cancer cell lines, such as liver, colon, and breast cancer cells, using methods like the SRB assay. nih.gov In some cases, the activity of these new compounds has been shown to surpass that of clinically used drugs like 5-Fluorouracil and Fludarabine, highlighting the potential of this chemical scaffold. nih.gov

Functional Characterization of Modified Structures

A key area of functional characterization for this compound and its derivatives lies in their ability to interact with enzymes involved in purine metabolism. One of the most notable functions is the preferential inhibition of xanthine (B1682287) oxidase (XOD). nih.gov This enzyme is responsible for the metabolic clearance of the anticancer drug 6-mercaptopurine (B1684380) (6-MP) to the inactive 6-thiouric acid. nih.govresearchgate.net

Research has shown that this compound (also referred to as AHMP in some studies) can selectively inhibit the XOD-mediated conversion of 6-MP while having a lesser effect on the metabolism of natural xanthine. nih.gov This is a significant finding, as co-administration of a non-selective XOD inhibitor like allopurinol (B61711) can lead to the accumulation of xanthine and subsequent complications. nih.gov

The inhibitory potency of this compound against XOD has been quantified through various kinetic parameters. These studies provide a deeper understanding of the structure-activity relationship and the mechanism of inhibition.

Inhibitory Activity of this compound (AHMP) against Xanthine Oxidase (XOD) nih.gov
Substrate for XODParameterValue (µM)
6-Mercaptopurine (6-MP)IC500.54 ± 0.01
Ki0.96 ± 0.01
XanthineIC5017.71 ± 0.29
Ki5.78 ± 0.48

Structure-Based Design of Novel Purine Analogues

The development of novel purine analogues increasingly relies on structure-based design strategies. This approach utilizes the three-dimensional structure of a target protein to design molecules that can bind with high affinity and selectivity. While specific studies detailing the structure-based design originating directly from this compound are not abundant, the principles are widely applied in the broader field of purine analogue research.

The structural similarity of this compound to endogenous purines like guanine (B1146940) makes it an interesting scaffold for designing enzyme inhibitors. ontosight.ai For example, the design of inhibitors for enzymes like xanthine oxidase can be guided by the known crystal structures of the enzyme with its substrates or other inhibitors. By understanding the key interactions within the active site, medicinal chemists can rationally modify the this compound structure to enhance binding affinity and selectivity.

The general process involves identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions within the target's binding pocket. Computational tools like molecular docking can then be used to predict the binding modes and affinities of virtual libraries of novel purine analogues, prioritizing the most promising candidates for synthesis and biological evaluation. This iterative process of design, synthesis, and testing is a powerful strategy for discovering new therapeutic agents.

Conjugation and Hybrid Material Development (e.g., gold nanoparticle hybrids)

The unique chemical properties of this compound, particularly the presence of a thiol group, make it an ideal candidate for conjugation to various materials, including gold nanoparticles (AuNPs). The strong affinity between sulfur and gold forms the basis for creating stable hybrid materials with novel functionalities.

One innovative approach involves the development of a self-assembling bio-organic material by conjugating this compound with coumaric acid. researchgate.net This hybrid molecule, AMHP-CA, can self-assemble into nanospheres or fibrous structures depending on the conditions. researchgate.net Remarkably, these assemblies can biomimetically form gold nanoparticles on their surfaces, resulting in AMHP-CA-AuNP hybrids. researchgate.net These hybrid materials have shown potential as biosensors for DNA detection, with the AuNPs significantly enhancing the DNA sensing ability as measured by circular dichroism spectroscopy and surface plasmon resonance (SPR) analysis. scientific.net

The general principle of using mercapto-functionalized molecules to modify the surface of gold nanoparticles is a well-established technique. nih.gov This surface modification can be a primary step to facilitate the further conjugation of other molecules, creating multifunctional nanostructures for various biomedical applications. nih.gov The covalent attachment of thiol-containing compounds like this compound to AuNPs offers a robust method for developing advanced hybrid materials. nih.gov

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Compound Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure and confirming the identity of 2-amino-6-hydroxy-8-mercaptopurine.

Mass Spectrometry (MS) provides precise information about the mass-to-charge ratio of the compound, confirming its molecular weight and elemental composition. The molecular formula of this compound is C₅H₅N₅OS, corresponding to a specific molecular weight. lgcstandards.comthermofisher.com High-resolution mass spectrometry can further validate the elemental composition. For instance, a labeled form of the related compound tioguanine, 2-Amino-6-mercaptopurine-¹³C₂,¹⁵N, has a distinct molecular weight of 170.17, showcasing the precision of this technique. scbt.com Mass spectrometry is also employed in metabolic studies to detect and quantify related compounds and their metabolites in biological samples. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H (amino), O-H (hydroxyl), S-H (mercapto), and C=O, C=N, and C=S bonds within the purine (B94841) ring structure. thermofisher.comthermofisher.com

Chromatographic Techniques for Purity Assessment and Kinetic Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for studying the kinetics of its reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying it and its metabolites in various matrices. mdpi.comnih.govnih.gov HPLC methods are developed and validated for selectivity, accuracy, and precision. mdpi.com For instance, an improved HPLC method for the quantification of 6-mercaptopurine (B1684380) and its metabolites in red blood cells utilizes a C18 column with a gradient mobile phase and UV detection at specific wavelengths for different analytes. mdpi.comnih.gov The purity of this compound is often specified by suppliers, with typical purities being 97% or higher as determined by techniques like titration with perchloric acid. thermofisher.comthermofisher.comfishersci.com

HPLC Method Parameters for Related Compounds
Parameter Value/Description
Column C18 Purospher RP18-e, 150 × 4.6 mm mdpi.com
Mobile Phase Gradient of KH₂PO₄ 0.02 M (A) and CH₃OH (B) mdpi.com
Flow Rate 0.85 mL/min mdpi.com
Detection Wavelengths 342 nm (for 6-thioguanine) and 304 nm (for a 6-MMP derivative) mdpi.com
Injection Volume 50 µL mdpi.com

Biophysical Assays for Molecular Interactions

Biophysical assays are employed to investigate the interactions of this compound with biological targets, such as enzymes and receptors.

Circular Dichroism (CD) Spectroscopy can be used to study changes in the secondary structure of a protein upon binding to the compound. This technique provides insights into the conformational changes that may occur during the interaction.

Surface Plasmon Resonance (SPR) analysis is a powerful, label-free technique for real-time monitoring of binding events between an analyte, such as this compound, and a ligand immobilized on a sensor chip. nih.govnih.gov SPR can determine the kinetics (association and dissociation rates) and affinity of the interaction. While direct SPR studies on this compound were not found in the search results, the technique has been used to study the interaction of the related drug 6-mercaptopurine with silver nanoplates, demonstrating its applicability to this class of compounds. researchgate.net The principle of SPR relies on detecting changes in the refractive index at the sensor surface upon binding. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biochemical Pathways

The current understanding of 2-amino-6-hydroxy-8-mercaptopurine's mechanism of action largely revolves around its interaction with known metabolic pathways of purines. nih.gov As a structural analogue of guanine (B1146940) and hypoxanthine (B114508), it is metabolized by enzymes involved in purine (B94841) metabolism. nih.gov Thiopurines, as a class, are known to be prodrugs that undergo extensive intracellular activation to exert their cytotoxic and immunosuppressive effects. nih.govnih.gov Their metabolites can be incorporated into DNA and RNA, leading to replication and transcription inhibition, and they can also interfere with signaling pathways. nih.govpharmgkb.org

However, the complete metabolic fate and the full spectrum of biochemical interactions of this compound are likely more complex. Future research should focus on identifying novel enzymatic targets and downstream signaling cascades affected by this compound. For instance, while its inhibitory effect on xanthine (B1682287) oxidase is well-characterized, its potential interactions with other molybdo-flavoenzymes or enzymes in the purine salvage pathway warrant deeper investigation. nih.govnih.gov There is also evidence that the gut microbiota may play a role in the metabolism of thiopurine drugs, a factor that could influence the bioavailability and activity of this compound. units.it Unraveling these undiscovered pathways could reveal new therapeutic applications and provide insights into mechanisms of resistance.

Development of Advanced Research Models

To date, much of the research on thiopurines has utilized in vitro models such as cancer cell lines and, more recently, immortalized human hepatocytes and intestinal epithelial cells. units.itnih.govmdpi.comnih.gov These models have been instrumental in elucidating the cytotoxic effects and metabolic profiles of these compounds. units.itmdpi.comnih.govresearchgate.net For example, studies using Jurkat T-lymphocytes with TPMT knockdown have provided a valuable in vitro system to study the impact of genetic polymorphisms on thiopurine metabolism and sensitivity. nih.gov

However, these two-dimensional cell culture systems have limitations in fully recapitulating the complexity of human tissues. The development of more advanced, physiologically relevant models is crucial for future research. This includes the use of three-dimensional organoids, which can better mimic the architecture and function of tissues like the liver and intestine, key sites of thiopurine metabolism. Furthermore, the creation of "digital twin" models, which are computational representations of biological systems, could allow for in silico testing of this compound's effects, helping to predict its efficacy and potential off-target effects before moving to more complex biological systems. nih.gov Animal models, while valuable, should be complemented by these advanced in vitro and in silico models to better translate findings to human physiology.

Integration with Systems Biology and Omics Approaches

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the global effects of this compound on a biological system. nih.govmdpi.comfrontiersin.org A systems biology approach, which integrates these large-scale datasets, can provide a holistic view of the cellular response to this compound, moving beyond the study of single targets. frontiersin.orgwiley.com

By applying these omics approaches, researchers can identify comprehensive molecular fingerprints of cells treated with this compound. nih.gov For example, proteomics can reveal changes in protein expression and post-translational modifications, while metabolomics can identify shifts in metabolic pathways. nih.govmdpi.com Integrating these datasets can help construct detailed molecular models of the drug's mechanism of action and identify novel biomarkers that predict response or toxicity. wiley.com This approach has already been successfully applied to other thiopurines to understand their effects on T-lymphocytes and to identify potential therapeutic targets. nih.gov Future studies should leverage these powerful tools to build a comprehensive understanding of this compound's interactions within the complex network of the cell.

Exploration of Novel Biotechnological Applications

Beyond its established role in medicine, this compound and other purine analogues hold promise for various biotechnological applications. numberanalytics.com The ability of these compounds to interfere with nucleic acid synthesis and metabolism can be harnessed for different purposes. numberanalytics.comwikipedia.org

One area of exploration is in the development of novel antimicrobial agents. researchgate.net Given that purine metabolism is essential for microbial growth and survival, inhibitors of these pathways could serve as effective antibiotics. numberanalytics.com Some purine analogues have already shown antimicrobial and antifungal activity. researchgate.net Another potential application lies in synthetic biology, where purine derivatives can be used to regulate gene expression or create artificial genetic circuits. numberanalytics.com The specific chemical properties of this compound could be exploited to design new molecular tools for research and biotechnology. Furthermore, its role as a selective inhibitor could be valuable in enzyme-based biosensors or as a modulator in fermentation processes where controlling microbial growth is critical. nih.govnumberanalytics.com

Q & A

How can researchers optimize the synthesis of 2-amino-6-hydroxy-8-mercaptopurine to improve yield and purity?

Methodological Answer:
Synthetic routes often involve alkylation, hydrolysis, and cyclization steps. For example, alkylation of 2-amino-6-chloropurine with allyl-protected bromohydrins can yield derivatives, but regioselectivity (N7 vs. N9 alkylation) must be controlled. Solid-supported reagents (e.g., alumina/H⁺ pads or AG/Dowex-50W-X8 resin) can selectively scavenge byproducts, achieving moderate yields (50–70%) with >95% purity . Key considerations:

  • Catalyst selection: Use phase-transfer catalysts to enhance reaction efficiency.
  • Purification: Employ column chromatography or recrystallization for final isolation.

Table 1: Example synthesis parameters

StepConditionsYieldPurity
Alkylation2-bromoethanol, K₂CO₃, DMF65%90%
HydrolysisHCl (6M), reflux85%95%
ScavengingAG/Dowex-50W-X8 resin->95%

What analytical methods are critical for characterizing this compound and its derivatives?

Methodological Answer:
Multi-modal characterization ensures structural and functional validation:

  • HPLC: Quantify purity using reverse-phase C18 columns with UV detection (λ = 260 nm) .
  • NMR: Assign tautomeric forms (e.g., thione vs. thiol) via ¹H/¹³C NMR in DMSO-d₆ .
  • Mass spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = 184.04) .
  • Melting point: Compare experimental (>300°C) with literature values .

Basic vs. Advanced:

  • Basic: Routine HPLC and NMR suffice for purity/identity.
  • Advanced: Use vibrational spectroscopy and quantum chemical calculations to study tautomerism .

How can researchers design experiments to elucidate the biochemical mechanisms of this compound?

Methodological Answer:
Focus on metabolic pathways and molecular targets:

  • In vitro models: Incubate with hepatic microsomes to identify metabolites (e.g., 6-thioguanine analogs) .
  • Enzymatic assays: Test inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using radiolabeled substrates .
  • Cell-based studies: Measure cytotoxicity in leukemia cell lines (e.g., CCRF-CEM) via MTT assays, comparing IC₅₀ values with 6-mercaptopurine .

Key Consideration:

  • Use stable isotope labeling (e.g., ¹⁵N) to trace metabolic incorporation into nucleic acids .

What strategies resolve contradictions in reported metabolic outcomes of purine analogs like this compound?

Methodological Answer:
Discrepancies in metabolite-efficacy correlations (e.g., 6-thioguanine vs. 6-methylmercaptopurine levels) require:

  • Standardized protocols: Harmonize erythrocyte metabolite measurement using HPLC with electrochemical detection .
  • Population stratification: Account for thiopurine methyltransferase (TPMT) polymorphisms in clinical cohorts .
  • Dose-response studies: Correlate metabolite levels with pharmacodynamic endpoints (e.g., lymphocyte counts) .

Table 2: Example metabolite thresholds

MetaboliteThreshold (pmol/8×10⁸ RBC)Clinical Relevance
6-Thioguanine (6-TG)>230Immunosuppression
6-MMP>5700Hepatotoxicity

How can computational methods predict the tautomeric behavior and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate energy differences between thiol and thione tautomers using B3LYP/6-311++G(d,p) basis sets .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous media to predict dominant tautomeric forms .
  • Docking studies: Model interactions with target enzymes (e.g., xanthine oxidase) to guide inhibitor design .

Advanced Tip:

  • Validate computational results with experimental Raman spectroscopy .

What methodologies assess the carcinogenic potential of this compound in preclinical models?

Methodological Answer:

  • In vivo studies: Administer subcutaneously to rats (50 mg/kg/day) for 12 months; monitor tumor incidence (e.g., ovarian tumors) .
  • Genotoxicity assays: Conduct Ames tests (Salmonella typhimurium TA98) and micronucleus assays in murine models .
  • Oxidative stress markers: Measure glutathione depletion and lipid peroxidation in hepatic tissues .

Safety Note:

  • Use fume hoods and personal protective equipment (PPE) during handling due to suspected carcinogenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-hydroxy-8-mercaptopurine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-hydroxy-8-mercaptopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.